molecular formula C31H20N2O7 B2641460 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 158533-37-0

2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2641460
CAS No.: 158533-37-0
M. Wt: 532.508
InChI Key: PKFFGNUQZDRMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and isoindole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form the intermediate isoindole derivatives. This is followed by further reactions to introduce the additional methoxyphenyl and carbonyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H20N2O7/c1-39-21-9-5-19(6-10-21)32-28(35)23-13-3-17(15-25(23)30(32)37)27(34)18-4-14-24-26(16-18)31(38)33(29(24)36)20-7-11-22(40-2)12-8-20/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFFGNUQZDRMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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